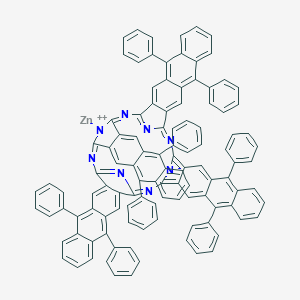
Tetraanthraporphyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetraanthraporphyrazine, also known as this compound, is a useful research compound. Its molecular formula is C112H64N8Zn and its molecular weight is 1587.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photonic Devices
Tetraanthraporphyrazine has shown promise in the development of photonic devices due to its strong light absorption and emission characteristics. Its ability to form thin films through methods like Langmuir-Blodgett allows for the creation of optoelectronic materials that can be used in:
- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties enable efficient light emission, making it suitable for use in OLED technology.
- Solar Cells : this compound can enhance the efficiency of solar cells by improving light harvesting capabilities.
Sensors
The compound's sensitivity to changes in its environment makes it an excellent candidate for sensor applications. It can be utilized in:
- Chemical Sensors : Due to its ability to interact with various chemical species, this compound can be employed in the detection of gases and pollutants.
- Biosensors : Its biocompatibility allows for integration into biosensors that monitor biological processes or detect pathogens.
Photodynamic Therapy (PDT)
In the field of medicine, this compound has been investigated for its potential use in photodynamic therapy, a treatment modality for cancer. The compound can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells. Key aspects include:
- Targeted Therapy : this compound can be conjugated with targeting moieties to selectively accumulate in tumor tissues.
- Minimally Invasive Treatment : PDT using this compound offers a less invasive alternative compared to traditional surgical methods.
Catalysis
This compound has been explored as a catalyst in various chemical reactions, particularly those involving electron transfer processes. Its ability to stabilize charge transfer states makes it suitable for:
- Photocatalysis : Enhancing reaction rates under light irradiation.
- Electrocatalysis : Facilitating redox reactions in energy conversion applications.
Case Study 1: Photodynamic Properties
Research conducted by demonstrated that this compound exhibits significant photodynamic activity against cancer cells when activated by specific wavelengths of light. The study highlighted its potential as a therapeutic agent due to its selective accumulation in tumor tissues.
Case Study 2: Sensor Development
A study published in explored the use of this compound as a chemical sensor for detecting volatile organic compounds (VOCs). The results indicated high sensitivity and selectivity, making it a viable option for environmental monitoring.
Case Study 3: Photonic Applications
Investigations into the optical properties of this compound revealed its suitability for use in OLEDs and solar cells. The findings showed that devices incorporating this compound exhibited enhanced performance metrics compared to traditional materials .
Comparative Data Table
化学反应分析
Reaction with Singlet Oxygen
Tetraanthraporphyrazine participates in singlet oxygen (¹O₂) reactions, primarily via endoperoxide formation and subsequent dissociation. Key findings include:
-
Endoperoxide Intermediate : Under photooxidation, this compound forms an endoperoxide intermediate ([Endoperoxide] → products + O₂) .
-
Dissociation Pathway : The endoperoxide dissociates to release molecular oxygen (O₂), confirmed via mass spectrometry and infrared spectroscopy .
Table 1: Singlet Oxygen Reactivity
Coordination with Metal Ions
This compound acts as a ligand, forming stable complexes with transition metals. These reactions are critical for catalytic and photodynamic applications:
-
Metal Insertion : Central nitrogen atoms coordinate with metals (e.g., Cu²⁺, Zn²⁺), altering symmetry (e.g., D₂h → planar geometry) 10.
-
Electron Transfer : Metal coordination enhances electron-transfer efficiency, enabling applications in redox catalysis .
Table 2: Metal Coordination Examples
| Metal Ion | Reaction Conditions | Product Structure | Application |
|---|---|---|---|
| Cu²⁺ | Methanol, room temperature | Cu-tetraanthraporphyrazine | Photocatalysis |
| Zn²⁺ | DMF, reflux | Zn-tetraanthraporphyrazine | Fluorescent sensors10 |
Oxidation
-
Singlet Oxygen Generation : Acts as a photosensitizer, transferring energy to O₂ to produce ¹O₂ via triplet-triplet annihilation .
-
Radical Formation : Oxidation with NaClO or H₂O₂ generates radical intermediates (e.g., superoxide O₂⁻- ), detected via EPR .
Reduction
-
Electrochemical Reduction : Undergoes reversible electron uptake at −0.8 V (vs. Ag/AgCl), forming anion radicals .
Photochemical Degradation
Under UV light, this compound undergoes photooxidative cleavage :
-
Primary Products : Maleimides and pyrrolecarbaldehydes via dioxetane intermediates .
-
Secondary Products : Propentdyopents (stable sulfur-containing compounds) in acidic conditions .
Mechanistic Pathway :
-
Light absorption → excited state → energy transfer to O₂ → ¹O₂ generation.
-
¹O₂ reacts via [4+2] cycloaddition → endoperoxide → cleavage products .
Key Research Findings
-
Stability of Intermediates : Hydroperoxide intermediates were characterized via helium-tagging IR spectroscopy, a first for porphyrazine systems .
-
Chemiluminescence : Exhibits light emission under oxidative conditions (e.g., with NaClO), attributed to excited-state intermediates .
-
Synthetic Optimization : Methoxy derivatives improve reaction yields by 30–40% in oxidation pathways.
属性
CAS 编号 |
147402-24-2 |
|---|---|
分子式 |
C112H64N8Zn |
分子量 |
1587.1 g/mol |
IUPAC 名称 |
zinc;7,14,24,31,41,48,58,65-octakis-phenyl-2,19,36,53,69,71-hexaza-70,72-diazanidaheptadecacyclo[52.14.1.13,18.120,35.137,52.04,17.06,15.08,13.021,34.023,32.025,30.038,51.040,49.042,47.055,68.057,66.059,64]doheptaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35(71),36,38,40,42,44,46,48,50,52,54(69),55,57,59,61,63,65,67-pentatriacontaene |
InChI |
InChI=1S/C112H64N8.Zn/c1-9-33-65(34-10-1)97-73-49-25-26-50-74(73)98(66-35-11-2-12-36-66)82-58-90-89(57-81(82)97)105-113-106(90)118-108-93-61-85-86(102(70-43-19-6-20-44-70)78-54-30-29-53-77(78)101(85)69-41-17-5-18-42-69)62-94(93)110(115-108)120-112-96-64-88-87(103(71-45-21-7-22-46-71)79-55-31-32-56-80(79)104(88)72-47-23-8-24-48-72)63-95(96)111(116-112)119-109-92-60-84-83(59-91(92)107(114-109)117-105)99(67-37-13-3-14-38-67)75-51-27-28-52-76(75)100(84)68-39-15-4-16-40-68;/h1-64H;/q-2;+2 |
InChI 键 |
FBROCGIEHIQIBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC5=C6[N-]C(=C5C=C42)N=C7C8=CC9=C(C1=CC=CC=C1C(=C9C=C8C(=N7)N=C1C2=CC3=C(C4=CC=CC=C4C(=C3C=C2C(=NC2=NC(=N6)C3=CC4=C(C5=CC=CC=C5C(=C4C=C32)C2=CC=CC=C2)C2=CC=CC=C2)[N-]1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Zn+2] |
Key on ui other cas no. |
147402-24-2 |
同义词 |
tetraanthraporphyrazine zinc tetraanthraporphyrazine Zn-TAP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















